molecular formula C8H9Cl2NO B1469689 6-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride CAS No. 1384265-38-6

6-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride

Cat. No. B1469689
M. Wt: 206.07 g/mol
InChI Key: FNDBVJRISNWNHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride, also known as 6-chloro-2,3-dihydrobenzofuran-3-ylamine HCl, is an organic compound with a molecular formula of C7H7ClN2O·HCl. It is a crystalline solid with a white to off-white color and a melting point of 183-186°C. 6-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride is used in scientific research and laboratory experiments, and has many applications in biology, biochemistry, pharmacology, and medicine.

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activities

A study focused on the microwave-assisted synthesis of fluorine-containing 4-benzofuran-2-yl-6-phenyl-pyrimidin-2-ylamines, which were then evaluated for their in vitro antibacterial and antifungal activities. This research underscores the potential of benzofuran derivatives in developing new antimicrobial agents (Chundawat, Sharma, & Bhagat, 2014).

Synthesis of Fluorine-Containing Heterocycles

Another study highlighted the synthesis of novel fluorine-containing heterocycles that incorporate benzofuran with dihydropyrazoles and dihydroisoxazoles, assessing their antibacterial and antifungal properties. This work suggests the versatility of benzofuran derivatives in creating compounds with potential antimicrobial activity (Chundawat, Sharma, & Bhagat, 2013).

Direct Preparation of Benzofurans

Research on the direct preparation of benzofurans from O-arylhydroxylamine hydrochlorides has been reported, indicating a method to efficiently generate benzofuran derivatives through a one-pot condensation-rearrangement-cyclization reaction sequence. This showcases the synthetic utility of benzofuran derivatives in organic chemistry (Contiero, Jones, Matts, Porzelle, & Tomkinson, 2009).

Antimicrobial Activity of Benzofuran Derivatives

A study on the synthesis and antimicrobial activity of some novel derivatives of benzofuran, specifically focusing on 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives, provides further evidence of the biological relevance of benzofuran compounds in developing new antimicrobial strategies (Kırılmış, Ahmedzade, Servi, Koca, Kizirgil, & Kazaz, 2008).

Lipase-Mediated Kinetic Resolution

The lipase-catalyzed kinetic resolution of methyl esters of benzofuran-carboxylic acids, including analogues of clofibrate, reveals the potential of benzofuran derivatives in modifying lipid activity with significant enantioselectivities. This illustrates the application of benzofuran compounds in chiral resolution and enantiomerically pure compound synthesis (Ferorelli, Franchini, Loiodice, Perrone, Scilimati, Sinicropi, & Tortorella, 2001).

Synthesis of Selective Receptor Agonists

A synthetic approach to create a selective CB2 receptor agonist utilizing a benzofuran derivative highlights the compound's potential in vivo studies and optimization processes for CB2 receptor agonist development, indicating the therapeutic potential of benzofuran derivatives in receptor-targeted therapies (Luo & Naguib, 2012).

properties

IUPAC Name

6-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO.ClH/c9-5-1-2-6-7(10)4-11-8(6)3-5;/h1-3,7H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDBVJRISNWNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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